molecular formula C5H10ClNO B13624455 Methyl 4-chlorobutanimidate

Methyl 4-chlorobutanimidate

Cat. No.: B13624455
M. Wt: 135.59 g/mol
InChI Key: METLUNUYKRGGMS-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and organic solvents. The compound is known for its unique chemical properties and potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorobutanimidate typically involves the reaction of methyl 4-chlorobutyrate with an appropriate amine under controlled conditions. One common method involves the reaction of methyl 4-chlorobutyrate with 2,2-dimethoxyethanamine in the presence of an acidic medium, leading to the formation of 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide hydrochloride, which then undergoes intramolecular cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorobutanimidate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Acidic Medium: Cyclization reactions often require an acidic medium to proceed efficiently.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Cyclized Products: Intramolecular cyclization can lead to the formation of heterocyclic compounds such as pyrroloimidazoles.

Scientific Research Applications

Methyl 4-chlorobutanimidate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It has been investigated as a potential lead compound for the development of new drugs, particularly as an acetylcholinesterase inhibitor.

    Industry: The compound’s unique properties make it useful in various industrial processes and applications.

Mechanism of Action

The mechanism of action of Methyl 4-chlorobutanimidate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic applications in treating conditions related to acetylcholine deficiency.

Comparison with Similar Compounds

Methyl 4-chlorobutanimidate can be compared with other similar compounds, such as:

    Methyl 4-chlorobutyrate: A precursor in the synthesis of this compound.

    4-chlorobutanimidamide: Another related compound with similar chemical properties.

Properties

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

methyl 4-chlorobutanimidate

InChI

InChI=1S/C5H10ClNO/c1-8-5(7)3-2-4-6/h7H,2-4H2,1H3

InChI Key

METLUNUYKRGGMS-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CCCCl

Origin of Product

United States

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